N-[2-(dimethylamino)ethyl]-N-methyl-4-[[4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)pyrrolo[2,3-d]pyrimidin-2-yl]phenyl]carbamoylamino]benzamide;2,2,2-trifluoroacetic acid
Description
This compound is a benzamide derivative featuring a pyrrolo[2,3-d]pyrimidinyl core substituted with a morpholine ring and a 2,2,2-trifluoroethyl group. The trifluoroacetic acid (TFA) counterion is commonly employed in pharmaceutical salts to improve crystallinity and solubility, as noted in pharmacopeial standards .
Properties
Molecular Formula |
C33H36F6N8O5 |
|---|---|
Molecular Weight |
738.7 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-methyl-4-[[4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)pyrrolo[2,3-d]pyrimidin-2-yl]phenyl]carbamoylamino]benzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H35F3N8O3.C2HF3O2/c1-39(2)14-15-40(3)29(43)22-6-10-24(11-7-22)36-30(44)35-23-8-4-21(5-9-23)26-37-27(41-16-18-45-19-17-41)25-12-13-42(28(25)38-26)20-31(32,33)34;3-2(4,5)1(6)7/h4-13H,14-20H2,1-3H3,(H2,35,36,44);(H,6,7) |
InChI Key |
ZIHUNZHSKVXQMU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=C(C=CN4CC(F)(F)F)C(=N3)N5CCOCC5.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- The trifluoroethyl group may confer metabolic stability compared to simpler fluorinated substituents in 8b–8e .
Morpholine-Containing Heterocycles ()
The compound N-{2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-2-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide () shares a morpholinylethyl group and benzamide backbone with the target compound. However, its pyrazoline-thiophene core and dimethoxyphenyl substituent suggest divergent biological targets, possibly in anti-inflammatory or antimicrobial applications.
Comparison Highlights :
- Molecular Weight : compound (~600 g/mol) is lighter than the target compound, reflecting simpler substituents.
- Solubility : Both compounds utilize morpholine for solubility enhancement, but the TFA counterion in the target compound may further improve aqueous solubility compared to neutral analogs .
Comparison with Other Heterocyclic Systems ()
European patent compounds () feature diazaspiro and pyrrolo-pyridazine cores. For example:
- 6-[[2,3-difluoro-4-[1-(2-methoxyethyl)azetidin-3-yl]oxyphenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide () includes a diazaspiro ring and dual trifluoromethyl groups.
Structural Contrasts :
- Core Heterocycle : The target’s pyrrolopyrimidine vs. diazaspiro/pyridazine in patents may influence target selectivity (e.g., kinase vs. protease inhibition).
- Substituent Complexity: The target’s trifluoroethyl group and carbamoylamino linker provide distinct steric and electronic profiles compared to the methoxyethyl-azetidine in .
Role of Trifluoroacetic Acid (TFA) Counterion
TFA is widely used in pharmaceutical salts due to its strong acidity (pKa ~0.23) and ability to form stable crystalline salts. Comparisons with other counterions:
| Counterion | Melting Point Range | Solubility in Water | Common Use Cases |
|---|---|---|---|
| TFA (Target) | Low (e.g., 190–220°C) | High | Peptides, polar APIs |
| HCl | Higher (e.g., 250–300°C) | Moderate | Alkaloids, amines |
| Sulfate | Very high (>300°C) | Low | High-melting-point APIs |
TFA’s low melting point and high solubility align with the target compound’s likely formulation needs, though its corrosiveness requires careful handling .
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound contains a pyrrolo[2,3-d]pyrimidine core substituted with a morpholine ring, a trifluoroethyl group, and a benzamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the morpholine and dimethylaminoethyl groups contribute to solubility and potential target interactions. These features can be validated via NMR and X-ray crystallography to confirm stereochemistry and intramolecular interactions .
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
Multi-step synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura for pyrrolopyrimidine core formation) and carbamoylation steps. Critical parameters include:
- Temperature control (< 80°C) to prevent decomposition of trifluoroethyl groups.
- Use of Pd catalysts for cross-coupling reactions (e.g., Pd(PPh₃)₄).
- Purification via reverse-phase HPLC to isolate intermediates .
Q. How can researchers validate the compound’s purity and structural integrity?
- Analytical Techniques : High-resolution mass spectrometry (HRMS) for molecular weight confirmation, ¹H/¹³C NMR for functional group analysis, and HPLC (≥95% purity threshold).
- Stability Studies : Monitor degradation under varying pH and temperature using LC-MS .
Advanced Research Questions
Q. What experimental approaches can elucidate the compound’s mechanism of action in kinase inhibition?
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify primary targets.
- Cellular Assays : Measure downstream phosphorylation events via Western blot or ELISA.
- Structural Biology : Co-crystallize the compound with target kinases (e.g., PI3K or mTOR) to map binding interactions .
Q. How can computational modeling guide the optimization of binding affinity and selectivity?
- Molecular Docking : Predict binding poses using software like AutoDock Vina or Schrödinger.
- MD Simulations : Analyze conformational stability of ligand-receptor complexes over 100+ ns trajectories.
- Free Energy Calculations : Apply MM/GBSA to rank derivatives based on ΔG binding .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models.
- Metabolite Identification : Use LC-MS/MS to detect active or toxic metabolites.
- Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers to improve aqueous solubility .
Methodological Considerations
Q. How should researchers design structure-activity relationship (SAR) studies for analogs of this compound?
- Core Modifications : Replace the pyrrolopyrimidine core with pyrazolo[3,4-d]pyrimidine to assess impact on potency.
- Substituent Screening : Test trifluoroethyl vs. difluoroethyl groups for metabolic stability.
- Bioisosteric Replacement : Substitute morpholine with thiomorpholine to evaluate target engagement .
Q. What in vitro assays are most reliable for assessing cytotoxicity and selectivity?
- Cell Viability : Use MTT or CellTiter-Glo in cancer (e.g., HCT-116, MCF-7) and normal (e.g., HEK-293) cell lines.
- Selectivity Index : Calculate IC₅₀ ratios between cancerous and non-cancerous cells.
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorescence assays .
Data Interpretation and Troubleshooting
Q. How to address discrepancies between computational predictions and experimental binding data?
Q. What steps mitigate off-target effects observed in phenotypic screening?
- Target Deconvolution : Apply CRISPR-Cas9 knockout libraries to identify critical pathways.
- Proteomics : Use SILAC-based mass spectrometry to profile protein expression changes.
- Dose-Response Refinement : Titrate compound concentrations to establish therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
